molecular formula C22H20ClN2+ B13363414 3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium

3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium

Katalognummer: B13363414
Molekulargewicht: 347.9 g/mol
InChI-Schlüssel: ZDSLCHXJVLGNEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbenzylamine in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include:

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Temperature: Elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The pathways involved may include:

    Inhibition of DNA synthesis: By binding to DNA or interfering with DNA polymerase.

    Disruption of cell membrane integrity: By interacting with membrane proteins or lipids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: Similar structure but lacks the chlorobenzyl group.

    4-Chlorobenzimidazole: Contains the chlorobenzyl group but lacks the 2-methylbenzyl group.

Uniqueness

3-(4-chlorobenzyl)-1-(2-methylbenzyl)-3H-benzimidazol-1-ium is unique due to the presence of both 4-chlorobenzyl and 2-methylbenzyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications.

Eigenschaften

Molekularformel

C22H20ClN2+

Molekulargewicht

347.9 g/mol

IUPAC-Name

1-[(4-chlorophenyl)methyl]-3-[(2-methylphenyl)methyl]benzimidazol-1-ium

InChI

InChI=1S/C22H20ClN2/c1-17-6-2-3-7-19(17)15-25-16-24(21-8-4-5-9-22(21)25)14-18-10-12-20(23)13-11-18/h2-13,16H,14-15H2,1H3/q+1

InChI-Schlüssel

ZDSLCHXJVLGNEX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CN2C=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.